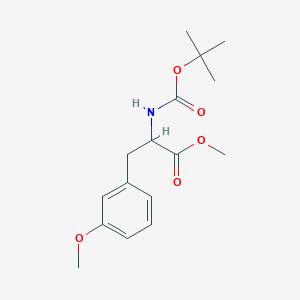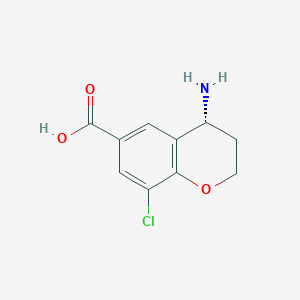![molecular formula C7H13NO B13115515 (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-oxabicyclo[211]hexan-4-yl)methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine typically involves the formation of the oxabicyclo ring followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with methanol and subsequent cyclization to form the oxabicyclo structure. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
化学反応の分析
Types of Reactions
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
類似化合物との比較
Similar Compounds
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine: This compound has a similar oxabicyclo structure but differs in the position of the methyl group.
(2-Oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride: This is a hydrochloride salt form with similar structural features.
Uniqueness
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(3-6,4-8)5-9-6/h2-5,8H2,1H3 |
InChIキー |
RGYYYSXDSXEOKX-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(CO2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


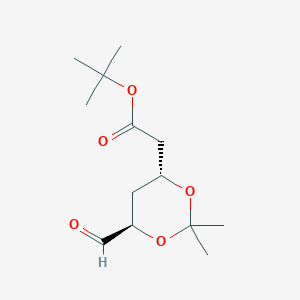
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
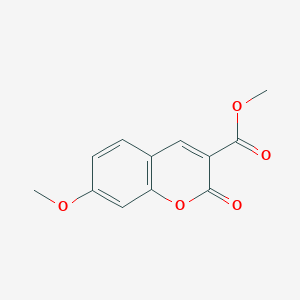
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)


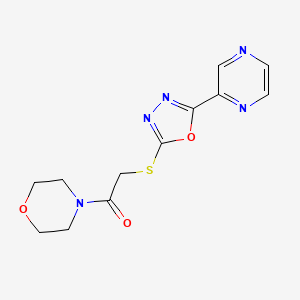
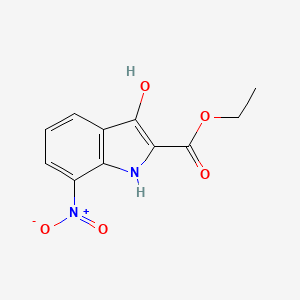

![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
